Omipalisib
Overview
Description
Omipalisib (also known as GSK2126458) is a potent dual PI3K/mTOR inhibitor . It has been reported to exhibit anti-tumor effects in several types of cancers . More than 50% of acute myeloid leukemia (AML) patients display a hyperactivation of PI3K/AKT/mTOR signaling .
Synthesis Analysis
Omipalisib has been found to inhibit PI3K/AKT/mTOR signaling and induce cell cycle arrest at the G0/G1 phase . It also suppresses mitochondrial respiration and biogenesis . Furthermore, omipalisib downregulates several genes associated with serine, glycine, threonine, and glutathione metabolism, and decreases their protein and glutathione levels .
Molecular Structure Analysis
The molecular formula of Omipalisib is C25H17F2N5O3S . It is a member of quinolines, a difluorobenzene, a sulfonamide, an aromatic ether, a member of pyridines and a member of pyridazines .
Chemical Reactions Analysis
Omipalisib has been found to suppress de novo serine synthesis, the folate/methionine cycle, and glutathione metabolism . In vitro experiments confirmed the suppressive function of omipalisib on the activation of DNA-PKcs induced by X-ray and doxorubicin administration .
Physical And Chemical Properties Analysis
Omipalisib has a molecular weight of 505.5 g/mol . It is a small-molecule pyridylsulfonamide inhibitor of phosphatidylinositol 3-kinase (PI3K) with potential antineoplastic activity .
Scientific Research Applications
1. Treatment of Idiopathic Pulmonary Fibrosis
Omipalisib has been explored as a treatment for idiopathic pulmonary fibrosis (IPF), a chronic and typically lethal disease marked by progressive scarring of the lungs. In a study by Lukey et al. (2019), omipalisib demonstrated tolerability in subjects with IPF. This research highlighted its potential for systemic and lung-specific target engagement, which could be crucial for managing IPF.
2. Impact on Neurocutaneous Melanocytosis
Omipalisib has shown efficacy in reducing clonogenic growth in cells derived from neurocutaneous melanocytosis (NCM) lesions, as found by Basu et al. (2018). This condition, often associated with proliferative lesions, could benefit from omipalisib’s action in inhibiting the growth of potentially malignant cells.
3. Use in Esophageal Squamous Cell Carcinoma
A study by Zhu et al. (2020) demonstrated omipalisib's effectiveness against esophageal squamous cell carcinoma (ESCC), a severe digestive tract malignancy. This research provided insights into its mechanism of action, including the inhibition of cell proliferation and disruption of key signaling pathways.
4. Effect on Liver Fibrogenesis
Omipalisib has been studied for its anti-fibrotic properties, particularly in liver fibrosis. Gore et al. (2019) explored its impact on fibrogenesis using ex vivo models of murine and human liver, finding significant suppression of fibrosis-related genes and proteins.
5. Antineoplastic Activity
Omipalisib has potential antineoplastic activity, particularly in inhibiting the PI3K/mTOR pathway crucial in tumor cell regulation and survival. This aspect was outlined in a definition paper from 2020, shedding light on its broader implications in cancer treatment.
6. Impact on Acute Myeloid Leukemia
Research by Lin et al. (2021) investigated the effects of omipalisib on acute myeloid leukemia (AML). The study revealed that omipalisib could significantly alter serine and glycine metabolism in AML cells, indicating a novel therapeutic approach for this malignancy.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-(4-pyridazin-4-ylquinolin-6-yl)pyridin-3-yl]benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F2N5O3S/c1-35-25-23(32-36(33,34)24-5-3-18(26)12-21(24)27)11-17(13-29-25)15-2-4-22-20(10-15)19(7-8-28-22)16-6-9-30-31-14-16/h2-14,32H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBJSGAELGCMKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC3=C(C=CN=C3C=C2)C4=CN=NC=C4)NS(=O)(=O)C5=C(C=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148604 | |
Record name | GSK-2126458 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Omipalisib | |
CAS RN |
1086062-66-9 | |
Record name | Omipalisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086062-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Omipalisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1086062669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Omipalisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12703 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-2126458 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-difluoro-N-{2-methoxy-5-[4-(pyridazin-4-yl)quinolin-6-yl]pyridin-3-yl}benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OMIPALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8F5A3NA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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